molecular formula C14H16O4 B2818437 (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid CAS No. 121365-28-4

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid

Cat. No.: B2818437
CAS No.: 121365-28-4
M. Wt: 248.278
InChI Key: WVIFKBMCEYSBQB-ZZXKWVIFSA-N
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Description

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is an organic compound characterized by the presence of an ethoxyphenyl group, a hexenoic acid chain, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and malonic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Decarboxylation: The intermediate compound undergoes decarboxylation to yield this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include the use of catalysts to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid
  • (E)-6-(4-ethoxyphenyl)-4-oxo-5-pentenoic acid
  • (E)-6-(4-ethoxyphenyl)-4-oxo-5-heptenoic acid

Uniqueness

(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is unique due to its specific structural features, such as the ethoxy group and the position of the keto group

Properties

IUPAC Name

(E)-6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIFKBMCEYSBQB-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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